

An In-depth Technical Guide to 2-tert-Butylcyclohexyl Acetate for Researchers

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Compound of Interest

Compound Name: 2-tert-Butylcyclohexyl acetate

Cat. No.: B037660

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-tert-butylcyclohexyl acetate**, a significant molecule in both academic research and industrial applications. This document details its synthesis, stereochemistry, conformational analysis, and spectral properties, offering valuable insights for professionals in organic synthesis, materials science, and drug development.

Physicochemical and Spectroscopic Data

2-tert-Butylcyclohexyl acetate is a chiral molecule existing as two diastereomers: cis and trans. The physical and spectroscopic properties of these isomers are crucial for their identification and characterization.

Property	cis-2-tert-Butylcyclohexyl acetate	trans-2-tert-Butylcyclohexyl acetate	Mixture of Isomers
Molecular Formula	C ₁₂ H ₂₂ O ₂	C ₁₂ H ₂₂ O ₂	C ₁₂ H ₂₂ O ₂
Molecular Weight	198.30 g/mol [1][2][3]	198.30 g/mol [4]	198.30 g/mol [5]
CAS Number	20298-69-5[2][3]	20298-70-8[4]	88-41-5[1][5]
Appearance	Crystalline solid[3]	Liquid	Colorless liquid[5]
Boiling Point	Not specified	222.00 to 223.00 °C @ 760.00 mm Hg (est)[6]	221 °C (lit.)[5]
Density	Not specified	Not specified	0.93 g/cm ³ [7]
Refractive Index	Not specified	Not specified	1.45[7]

Table 1: Physicochemical Properties of **2-tert-Butylcyclohexyl Acetate** Isomers.

Spectrum	Key Features
¹ H NMR	The chemical shift and coupling constants of the proton at C1 (attached to the acetate group) are diagnostic for determining the cis or trans configuration. An axial proton will typically appear at a higher field (lower ppm) and exhibit large axial-axial coupling constants (7-9 Hz), while an equatorial proton will be at a lower field (higher ppm) with smaller axial-equatorial and equatorial-equatorial coupling constants (1-5 Hz).[8]
¹³ C NMR	The chemical shifts of the cyclohexane ring carbons are influenced by the stereochemistry of the substituents. The carbon bearing the axial substituent is typically shielded (shifted to a higher field) compared to when it is equatorial. [9]
Mass Spectrometry (GC-MS)	The electron ionization (EI) mass spectrum of 2-tert-butylcyclohexyl acetate isomers typically shows characteristic fragment ions. Common fragments include m/z 57 (tert-butyl cation), 82, and 123.[1][4]
Infrared (IR) Spectroscopy	The IR spectrum will show a strong absorption band around 1735 cm ⁻¹ corresponding to the C=O stretching of the ester group, and C-O stretching bands in the 1240-1030 cm ⁻¹ region.

Table 2: Key Spectroscopic Features for the Characterization of **2-tert-Butylcyclohexyl Acetate** Isomers.

Synthesis and Experimental Protocols

The primary route for the synthesis of **2-tert-butylcyclohexyl acetate** involves a two-step process: the hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol, followed by the

esterification of the resulting alcohol. The stereoselectivity of the final product is largely determined during the hydrogenation step.

Diastereoselective Synthesis of cis-2-tert-Butylcyclohexanol

A high yield of the cis-isomer of 2-tert-butylcyclohexanol can be achieved through the catalytic hydrogenation of 2-tert-butylphenol.

Protocol:

- In a stirred autoclave, combine 520 g of 2-tert-butylphenol, 80 g of **2-tert-butylcyclohexyl acetate**, and 17 g of Raney nickel-iron catalyst (water content 44%, nickel content 45%, iron content 8%, aluminum content 3%).
- Pressurize the autoclave with hydrogen to 20 bar.
- Heat the mixture to 130°C and maintain for 10 hours, then reduce the temperature to 100°C for an additional 3 hours.
- After cooling and venting, the crude product is obtained by filtration to remove the catalyst. This method can yield a cis to trans ratio of up to 95:5.

Esterification of 2-tert-Butylcyclohexanol

The synthesized 2-tert-butylcyclohexanol is then esterified to produce **2-tert-butylcyclohexyl acetate**.

Protocol:

- In a flask equipped with a reflux condenser, combine 295-305 g of 2-tert-butylcyclohexanol, 15-25 g of anhydrous sodium acetate, and 205-215 g of acetic anhydride.
- Heat the mixture to reflux at 145-150°C for 5 hours.
- After cooling, wash the reaction mixture successively with water, a 2% NaOH solution, and saturated brine.

- The final product is purified by vacuum fractionation to yield 370-380 g of **2-tert-butylcyclohexyl acetate**.

Stereochemistry and Conformational Analysis

The stereochemistry of **2-tert-butylcyclohexyl acetate** is defined by the relative orientation of the tert-butyl and acetate groups on the cyclohexane ring. The large steric bulk of the tert-butyl group plays a crucial role in determining the conformational preferences of the molecule.

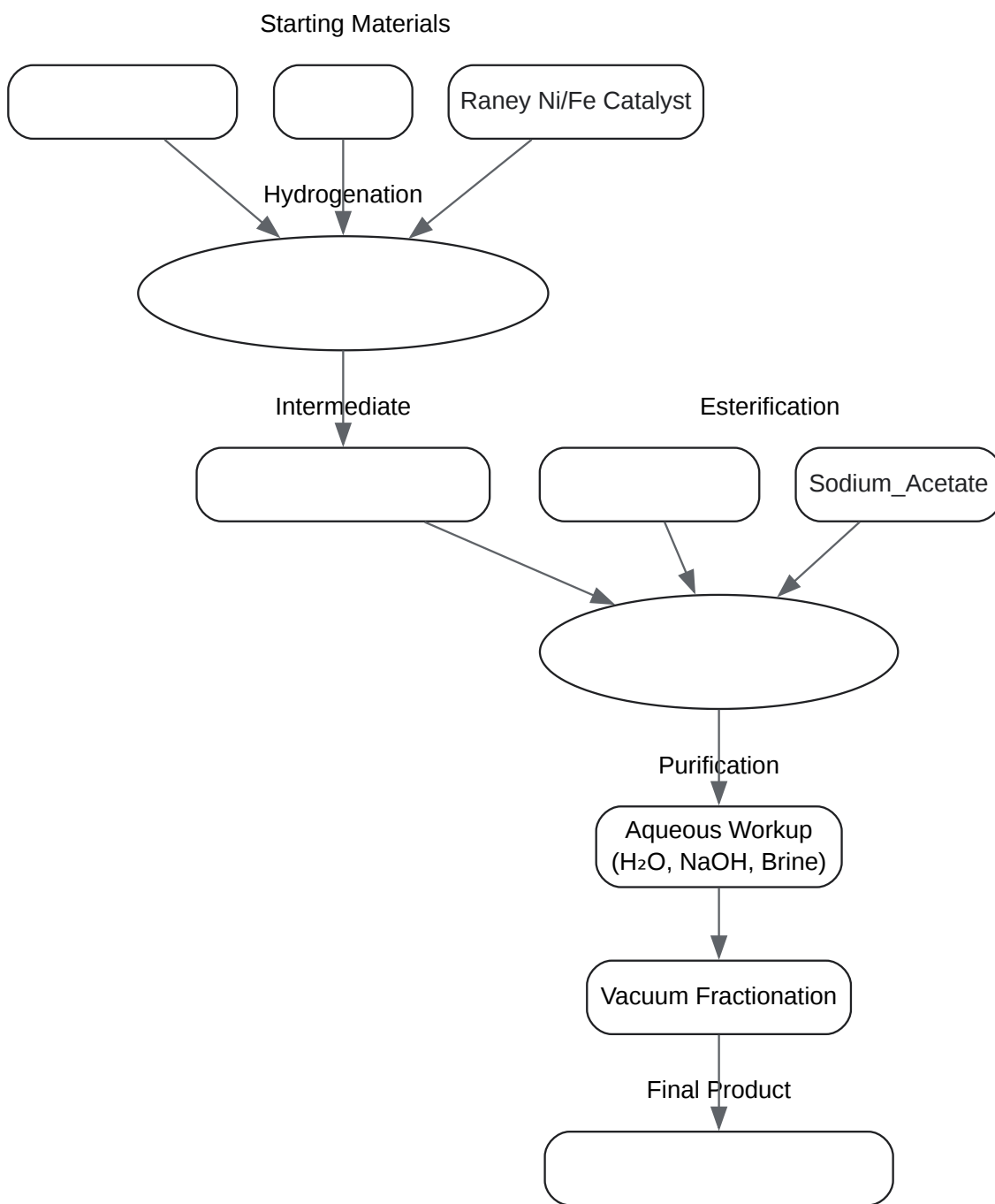
The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. The tert-butyl group has a very high A-value (approximately 4.9 kcal/mol), meaning it strongly favors the equatorial position to avoid severe 1,3-diaxial interactions.^[9] This effectively "locks" the cyclohexane ring in a specific chair conformation.

Conformational Analysis of Isomers

- **cis-2-tert-Butylcyclohexyl acetate**: In the cis isomer, the tert-butyl and acetate groups are on the same side of the ring. With the tert-butyl group in the equatorial position, the acetate group is forced into the axial position.
- **trans-2-tert-Butylcyclohexyl acetate**: In the trans isomer, the two groups are on opposite sides of the ring. To accommodate the equatorial tert-butyl group, the acetate group must also occupy an equatorial position. This diequatorial conformation is generally more stable than the axial-equatorial conformation of the cis isomer.

Mandatory Visualizations

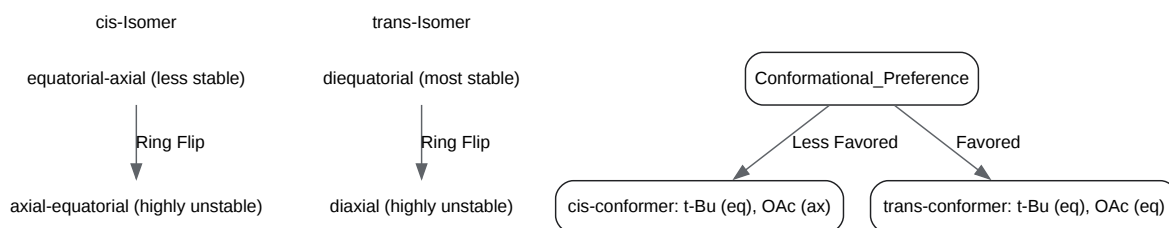
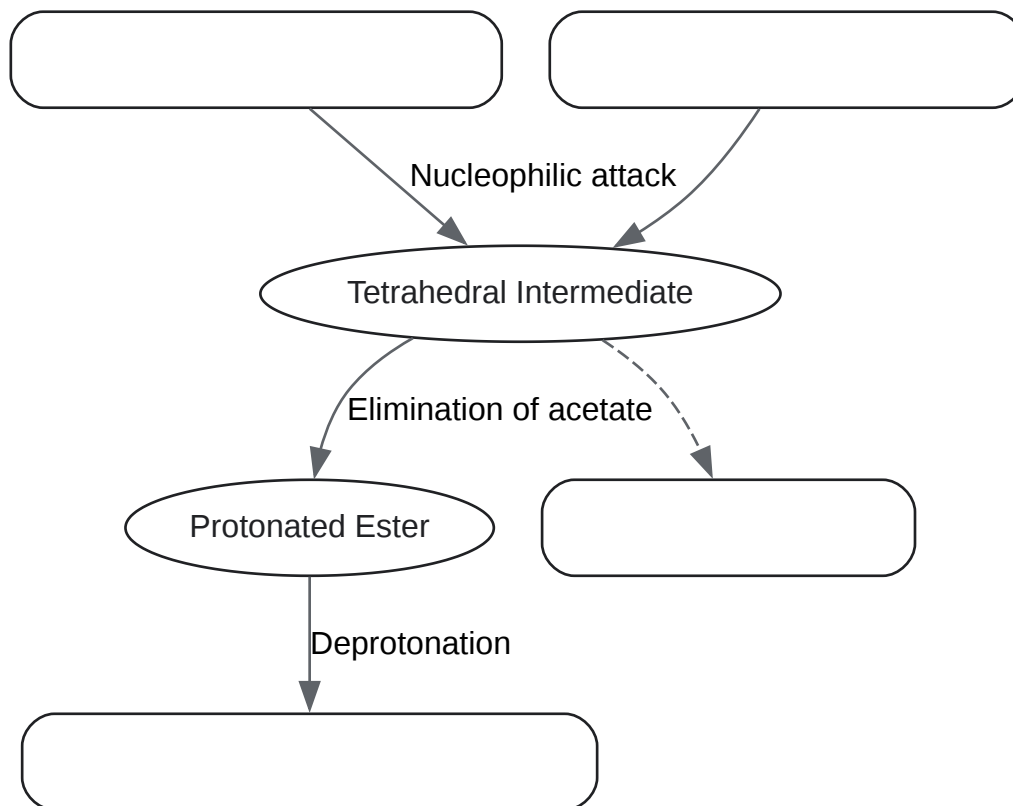
Synthesis Workflow



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Caption: Synthesis workflow for **2-tert-butylcyclohexyl acetate**.

Esterification Mechanism



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